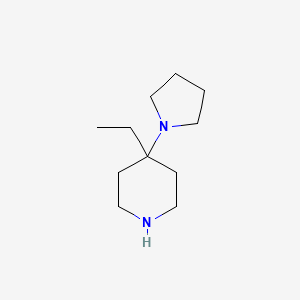

4-Ethyl-4-(pyrrolidin-1-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

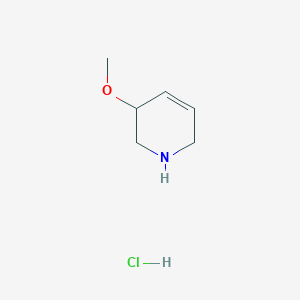

4-Ethyl-4-(pyrrolidin-1-yl)piperidine is a synthetic compound . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine .

Synthesis Analysis

Pyrrolidine derivatives are synthesized in different ways. One method involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves functionalization of preformed pyrrolidine rings, e.g., proline derivatives . N-substituted phenacyl derivatives of 4(1-pyrrolidinyl) piperidine were obtained by N-alkylation compound with acetonaphthone and phenacyl halides .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The molecule’s structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Aplicaciones Científicas De Investigación

EPPP has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent for the detection of ketones and aldehydes. It has also been used as a building block for the synthesis of other piperidine derivatives. Additionally, EPPP has been studied for its potential use as a treatment for addiction to cocaine and other stimulants.

Mecanismo De Acción

The exact mechanism of action of EPPP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to cocaine. This means that it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine and a feeling of euphoria.

Biochemical and Physiological Effects:

EPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to feelings of euphoria and increased energy. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of using EPPP in lab experiments is its ability to selectively detect ketones and aldehydes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, EPPP is also highly addictive and can be dangerous if not handled properly.

Direcciones Futuras

There are a number of potential future directions for research on EPPP. One area of interest is its potential use as a treatment for addiction to cocaine and other stimulants. Additionally, further research is needed to fully understand the mechanism of action of EPPP and its potential applications in other areas of scientific research.

In conclusion, EPPP is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. While there is still much to learn about EPPP, it has the potential to be a valuable tool for researchers in a variety of fields.

Métodos De Síntesis

EPPP can be synthesized using a variety of methods. One common method involves the reaction of 4-piperidone with ethylamine and sodium borohydride. This method yields a white crystalline solid that can be purified using recrystallization.

Safety and Hazards

Propiedades

IUPAC Name |

4-ethyl-4-pyrrolidin-1-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJUINVJJAGQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)

![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)

![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)